methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate
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Overview
Description
Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate is a chemical compound with a complex structure that includes a thian ring, a hydroxyethoxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate typically involves multiple steps. One common approach is the reaction of a thian derivative with an appropriate hydroxyethoxy compound, followed by the introduction of the carbamate group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of intermediates, their purification, and the final assembly of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.
Industry: It can be used in the development of new materials, coatings, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,4,6-trimethylbenzamide
Uniqueness
Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound features a thian ring, a hydroxyethoxy group, and a carbamate moiety. Its complex structure suggests multiple interaction points with biological targets, which may influence various physiological processes.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cellular function.
1. Effects on Cellular Processes
Research indicates that this compound may affect several cellular processes:
- Metabolic Regulation : Similar compounds in the carbamate class have been shown to disrupt metabolic pathways, potentially leading to conditions such as hepatic steatosis and altered lipid metabolism .
- Endocrine Disruption : Some studies suggest that carbamate compounds can act as endocrine disruptors, affecting hormonal balance and metabolic health .
2. Case Studies and Research Findings
Various studies have investigated the biological effects of similar carbamate compounds, providing insights into potential activities of this compound:
Toxicological Profile
The toxicological profile of this compound remains largely unexplored. However, similar compounds have been associated with:
Properties
IUPAC Name |
methyl N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-14-9(13)11-8-10(15-5-4-12)2-6-16-7-3-10/h12H,2-8H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJGFBNNDWURGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCSCC1)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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